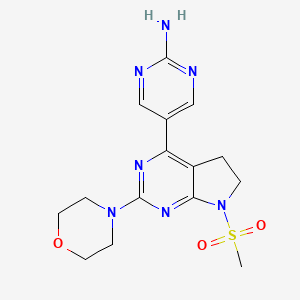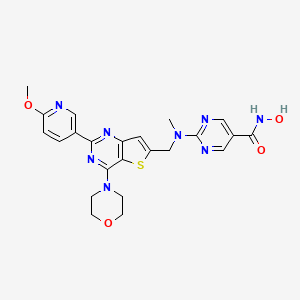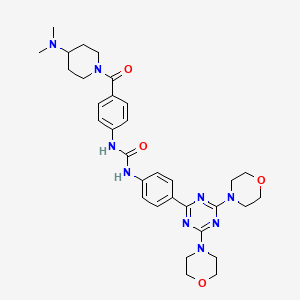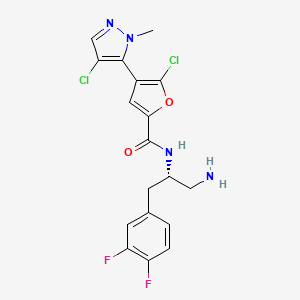
Guadecitabine
Übersicht
Beschreibung
- Guadecitabine ist ein natürliches Analog von 2’-Desoxycytidin, genauer gesagt 5-Aza-2’-Desoxycytidin. Seine chemische Formel lautet C8H12N4O4, und sein Molekulargewicht beträgt 228,205 g/mol .
- Diese Verbindung wirkt als potenter DNA-Methyltransferase (DNMT)-Inhibitor. Durch die Hemmung von DNMT reduziert es die DNA-Methylierung, die eine entscheidende Rolle bei der Proliferation von Tumorzellen und der Arzneimittelresistenz spielt .
- This compound ist besonders relevant für die Behandlung des myelodysplastischen Syndroms (MDS), einer heterogenen Gruppe hämatopoetischer Stammzellstörungen .
Vorbereitungsmethoden
- Guadecitabine wird durch chemische Verfahren synthetisiert. Es ist ein Dinukleotid-Pro-Drug, bei dem Decitabine (5-Aza-2’-Desoxycytidin) über eine Phosphodiesterbindung mit Guanosin verknüpft ist .
- Industrielle Produktionsmethoden beinhalten die Optimierung des Syntheseprozesses, um hohe Ausbeuten und Reinheit zu erzielen.
Analyse Chemischer Reaktionen
- Guadecitabine unterliegt einer Phosphorylierung und Einarbeitung in die DNA. Es hemmt DNMT direkt, was zu DNA-Hypomethylierung und Zelldifferenzierung oder Apoptose führt .
- Häufige Reagenzien sind Enzyme, die an der Phosphorylierung und DNA-Einarbeitung beteiligt sind.
Wissenschaftliche Forschungsanwendungen
Biologie: Es aktiviert Tumorsuppressorgener und verstärkt die Expression von differenzierungsbezogenen Genen .
Industrie: Sein Potenzial als epigenetische Therapie eröffnet Wege für die Medikamentenentwicklung.
Wirkmechanismus
- This compound zielt direkt auf die DNA ab und hemmt die DNMT-Aktivität. Dies führt zur DNA-Demethylierung, wodurch die Genreaktivierung ermöglicht wird .
- Es beeinflusst die Chromatinstruktur und ermöglicht die Bindung von Transkriptionsfaktoren und die Regulation der Genexpression .
Wirkmechanismus
- Guadecitabine directly targets DNA, inhibiting DNMT activity. This leads to DNA demethylation, allowing gene reactivation .
- It affects chromatin structure, enabling transcription factor binding and gene expression regulation .
Vergleich Mit ähnlichen Verbindungen
- Die Einzigartigkeit von Guadecitabine liegt in seiner zweifachen Wirkung: Cytotoxizität bei hohen Konzentrationen und Demethylierung bei niedrigen Konzentrationen .
- Ähnliche Verbindungen umfassen Decitabine (5-Aza-2’-Desoxycytidin) und andere DNMT-Inhibitoren.
Eigenschaften
IUPAC Name |
[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N9O10P/c19-16-22-6-27(18(31)25-16)12-2-8(9(3-28)35-12)37-38(32,33)34-4-10-7(29)1-11(36-10)26-5-21-13-14(26)23-17(20)24-15(13)30/h5-12,28-29H,1-4H2,(H,32,33)(H2,19,25,31)(H3,20,23,24,30)/t7-,8-,9+,10+,11+,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWXKKAWLCENJA-WGWHJZDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OC4CC(OC4CO)N5C=NC(=NC5=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O[C@H]4C[C@@H](O[C@@H]4CO)N5C=NC(=NC5=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N9O10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929901-49-5 | |
| Record name | Guadecitabine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929901495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guadecitabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11918 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Guadecitabine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GUADECITABINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KT4YN1DP7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(2S,8S)-2-(5-chloro-1H-indol-3-yl)-6-methyl-13,15-dioxa-3,6-diazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),10,12(16)-triene-4,7-dione](/img/structure/B612124.png)


![2-amino-4-[2,4-dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]-N-(2,2,2-trifluoroethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B612129.png)




